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Compound of Interest
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Executive Summary & Mechanism of Action

MM-102 is a potent, cell-permeable peptidomimetic that functions as a first-in-class inhibitor of
the interaction between MLL1 (Mixed Lineage Leukemia 1, or KMT2A) and WDR5 (WD Repeat
Domain 5).

In MLL-rearranged (MLL-r) Acute Myeloid Leukemia (AML), the MLL1 fusion protein requires
the WDR5-RbBP5-Ash2L (WAR) complex to maintain H3K4 trimethylation (H3K4me3) at
specific loci. This epigenetic "writing" drives the overexpression of leukemogenic genes,
specifically HOXA9 and MEISL1.

Mechanistic Causality: MM-102 mimics the WIN motif (WDR5-Interaction) of MLL1. By
competitively binding to the central cavity of WDR5, MM-102 displaces MLL1. This collapses
the methyltransferase complex, reducing H3K4me3 levels, silencing HOXA9/MEIS1, and
forcing leukemic blasts to undergo differentiation or apoptosis.

Signal Transduction & Inhibition Pathway
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Figure 1: Mechanism of Action. MM-102 displaces MLL1 from WDRS5, disrupting the epigenetic
writing complex required for leukemic maintenance.
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Pre-Clinical Formulation Guide

Critical Note on Solubility: MM-102 is a peptidomimetic with hydrophobic properties. It is not
orally bioavailable. For in vivo efficacy, it requires parenteral administration (Subcutaneous or
Intraperitoneal). The following formulation is validated for stability and solubility at
concentrations up to 15 mg/mL.

lidated Vehicle ¢ i

Component Grade Concentration (viv)  Function
DMSO Sterile, Cell Culture 10% Primary Solubilizer
PEG-300 Low Endotoxin 40% Co-solvent / Stabilizer
Surfactant /
Tween 80 Polysorbate 80 5% )
Dispersant
PBS 1IX,pH7.4 45% Aqueous Carrier

Preparation Protocol

» Weighing: Weigh the required amount of MM-102 powder.

e Primary Dissolution: Add the calculated volume of 100% DMSO to the powder. Vortex
vigorously until completely dissolved (clear solution).

o Checkpoint: If particles persist, sonicate for 30 seconds at 40°C.
» Co-solvent Addition: Add PEG-300 and Tween 80 to the DMSO solution. Vortex to mix.
e Aqueous Phase: Slowly add pre-warmed (37°C) PBS while vortexing.

o Warning: Adding cold PBS rapidly can cause precipitation.
 Sterilization: Pass the final solution through a 0.22 um PES syringe filter.

o Storage: Prepare fresh for each dosing day. Do not store formulated compound >24 hours.

In Vivo Experimental Protocols
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A. Model Selection

e Mouse Strain: NOD.Cg-Prkdc”scid 112rg "tm1Wijl/SzJ (NSG) or NOD/SCID.

o Rationale: MLL-r cell lines (e.g., MV4-11) engraft poorly in immunocompetent mice. NSG
mice support robust engraftment for both subcutaneous and systemic models.

e Cell Lines:

o

MV4-11: (MLL-AF4 fusion) - Highly sensitive (Responder).

[¢]

MOLM-13: (MLL-AF9 fusion) - Sensitive (Responder).

[¢]

K562: (BCR-ABL) - Negative Control (Non-responder).

B. Dosing Regimen

Due to the peptidomimetic nature of MM-102, it has a relatively short half-life. Continuous
infusion or twice-daily (BID) dosing is required to maintain inhibitory concentrations above the
IC50.

Parameter Specification

Alzet Osmotic Pump (SC implantation) OR

Route Intraperitoneal (IP)

Dose 75 mg/kg/day (Total daily dose)
Frequency Continuous (Pump) or BID (IP Injection)
Duration 14 - 21 Days

C. Step-by-Step Workflow (Systemic Leukemia Model)
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Figure 2: Experimental Workflow for Systemic AML Model.
e Cell Preparation:
o Transduce MV4-11 cells with Luciferase (MV4-11-Luc) for bioluminescent imaging (BLI).
o Resuspend
cells per mouse in 200 pL PBS.

Inoculation:

o Inject cells intravenously (IV) via the lateral tail vein.[1]

Engraftment Check (Day 5-7):
o Perform IVIS imaging (inject D-Luciferin 150 mg/kg IP).

o Randomize mice into groups (n=8-10) to ensure equal tumor burden baseline.

Treatment Initiation (Day 7):

o Group A: Vehicle Control (IP, BID).

o Group B: MM-102 (75 mg/kg/day, divided BID, IP).

Monitoring:
o Weigh mice daily (toxicity check).

o IVIS imaging every 3-4 days to track leukemia progression.

Endpoints:
o Survival: Kaplan-Meier analysis.

o Terminal Analysis: Harvest bone marrow (femur/tibia) and spleen.

Analytical Readouts & Validation
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To confirm the mechanism of action in vivo, you must demonstrate not just tumor reduction, but
specific differentiation and target inhibition.

A. Flow Cytometry (Differentiation Markers)

MLL-r leukemia cells are blocked at an early progenitor stage. MM-102 treatment should
release this block, driving myeloid differentiation.

o Sample: Bone Marrow or Spleen single-cell suspension.

e Panel:
o CD45 (Human): To gate leukemic cells (exclude mouse stroma).
o CD11b (Mac-1):Primary differentiation marker (Upregulated).
o CD14: Monocytic differentiation marker (Upregulated).

o Expected Result: A significant right-shift (increase) in CD11b+ population in MM-102 treated
mice compared to vehicle.

B. Gene Expression (QRT-PCR)

Verify on-target efficacy by measuring the suppression of direct MLL1 targets.

Targets:HOXA9, MEIS1.[2]

Housekeeping:GAPDH or ACTB.

Protocol: Extract RNA from sorted hCD45+ cells.

Expected Result: >50% reduction in HOXA9 and MEIS1 mRNA levels.

Expert Troubleshooting & Limitations

o PK Limitations: MM-102 is a "probe" compound, not an optimized clinical candidate. It has
poor oral bioavailability and rapid clearance.
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o Implication: If efficacy is low, do not increase dose immediately. Switch to Alzet pumps to
ensure steady-state plasma levels. Bolus IP injections often result in "peaks and troughs”
that allow tumor recovery.

e Solubility Crash: If the compound precipitates in the syringe:
o Ensure the solution is at room temperature or slightly warmed (37°C).
o Verify the pH of the final PBS addition; acidic shifts can cause peptide precipitation.

» Renal Toxicity: High doses of peptidomimetics can occasionally cause renal stress. Monitor
hydration status (skin tenting) and provide supplemental saline SC if weight loss >10%.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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